

# Application Notes and Protocols: Glutaminase-IN-1 in Experimental Autoimmune Encephalomyelitis (EAE) Models

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Compound of Interest				
Compound Name:	Glutaminase-IN-1			
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For Researchers, Scientists, and Drug Development Professionals

## Introduction

Experimental Autoimmune Encephalomyelitis (EAE) is the most widely utilized animal model for the human inflammatory demyelinating disease, multiple sclerosis (MS).[1][2] A key pathological feature of EAE and MS is the infiltration of pathogenic T helper cells, particularly Th1 and Th17 cells, into the central nervous system (CNS), leading to inflammation, demyelination, and axonal damage.[3] Recent research has highlighted the critical role of cellular metabolism in directing immune cell function. Glutaminolysis, a metabolic pathway that converts glutamine to glutamate, is a significant energy source for effector T cells.[3][4] The initial and rate-limiting enzyme in this pathway is Glutaminase 1 (Gls1).[4][5]

**Glutaminase-IN-1**, specifically the selective Gls1 inhibitor Bis-2-(5-phenylacetamido-1,3,4-thiadiazol-2-yl)ethyl sulfide (BPTES), has emerged as a promising therapeutic agent in preclinical EAE models.[4][5][6] By inhibiting Gls1, BPTES effectively suppresses the differentiation and function of pathogenic Th17 cells, thereby ameliorating the clinical severity of EAE.[4][5] Mechanistically, Gls1 inhibition has been shown to reduce glycolysis and the expression of hypoxia-inducible factor  $1\alpha$  (HIF- $1\alpha$ ), a key transcription factor for Th17 cell development.[4][5] These findings suggest that targeting Gls1-mediated glutaminolysis could be a viable therapeutic strategy for Th17-related autoimmune diseases, including MS.[4][5]



These application notes provide a comprehensive overview of the use of **Glutaminase-IN-1** (BPTES) in EAE models, including quantitative data summaries, detailed experimental protocols, and visual representations of the underlying signaling pathways and experimental workflows.

## **Data Presentation**

Table 1: Effect of Gls1 Deficiency on EAE Clinical Score

Treatment Group	Peak Mean Clinical Score (± SEM)	Study Day of Peak Score	Reference
Gls1+/+ll17Cre (Control)	~3.5	~14	[7]
Gls1fl/flll17Cre (Gls1 Deficient)	~2.0	~14	[7]

Table 2: Effect of Gls1 Deficiency on Spinal Cord
Infiltrating T-Cells at Day 14 Post-EAE Induction

Cell Type	Gls1+/+II17Cre (Control) (Absolute Number ± SEM)	Gls1fl/flll17Cre (Gls1 Deficient) (Absolute Number ± SEM)	P-value	Reference
CD4+ T cells	~1.8 x 10^5	~0.8 x 10^5	< 0.01	[7]
IL-17A+ CD4+ T cells	~2.5 x 10^4	~0.5 x 10^4	< 0.01	[7]

# Table 3: In Vivo Administration of BPTES in MRL/lpr Mice (Lupus Model - for dosage reference)



Compound	Dosage and Administration	Vehicle	Mouse Strain	Reference
BPTES	Twice per week, intraperitoneally	DMSO	MRL/lpr	[6]

Note: While the specific dosage for BPTES in the EAE model was not explicitly stated in the provided search results, the study on MRL/lpr mice provides a reference for in vivo administration. Researchers should perform dose-response studies to determine the optimal concentration for their EAE experiments.

# Experimental Protocols EAE Induction in C57BL/6 Mice (MOG35-55 Model)

This protocol is a standard method for inducing a chronic EAE model in C57BL/6 mice, which is relevant to the studies investigating **Glutaminase-IN-1**.[8][9][10]

#### Materials:

- Female C57BL/6 mice, 9-13 weeks old[8]
- Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55)
- Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
- Pertussis Toxin (PTX)
- Phosphate Buffered Saline (PBS)
- Syringes and needles for immunization and injection

#### Procedure:

- Preparation of MOG35-55/CFA Emulsion:
  - On the day of immunization, prepare an emulsion of MOG35-55 in CFA. A common concentration is 1 mg/mL of MOG35-55.



- Ensure a stable emulsion is formed by vortexing or sonication.
- Immunization (Day 0):
  - Anesthetize the mice.
  - $\circ~$  Inject 100-200  $\mu L$  of the MOG35-55/CFA emulsion subcutaneously at two sites on the flank.
- Pertussis Toxin Administration:
  - Administer PTX intraperitoneally on Day 0 and Day 2 post-immunization. A typical dose is 100-200 ng per mouse, but this can vary based on the lot potency.[9][10]
  - Dilute the PTX in sterile PBS to the desired concentration.
- · Clinical Scoring:
  - Begin daily monitoring of the mice for clinical signs of EAE starting around day 7 postimmunization.[8]
  - Use a standardized 0-5 scoring system:
    - 0: No clinical signs
    - 1: Limp tail
    - 2: Hind limb weakness
    - 3: Hind limb paralysis
    - 4: Hind and forelimb paralysis
    - 5: Moribund or dead

## **Administration of Glutaminase-IN-1 (BPTES)**

This protocol is based on the methods described for in vivo inhibitor studies.[6]



#### Materials:

- Glutaminase-IN-1 (BPTES)
- Dimethyl sulfoxide (DMSO) or other appropriate vehicle
- Sterile PBS or saline
- Syringes and needles for intraperitoneal injection

#### Procedure:

- Preparation of BPTES Solution:
  - Dissolve BPTES in DMSO to create a stock solution.
  - Further dilute the stock solution in sterile PBS or saline to the final desired concentration for injection. The final concentration of DMSO should be minimized to avoid toxicity.
- Administration:
  - Administer the BPTES solution or vehicle control to the mice via intraperitoneal injection.
  - The administration can be performed prophylactically (starting at or before immunization)
     or therapeutically (starting after the onset of clinical symptoms).[8]
  - A suggested starting frequency, based on related studies, is twice weekly.
  - The optimal dosage should be determined through a dose-response study.

## **Histological Analysis of Spinal Cord**

#### Materials:

- 4% Paraformaldehyde (PFA) in PBS
- Sucrose solutions (e.g., 15% and 30% in PBS)
- Optimal Cutting Temperature (OCT) compound



- Cryostat
- Microscope slides
- Hematoxylin and Eosin (H&E) staining reagents
- Microscope

#### Procedure:

- Tissue Collection and Fixation:
  - At the desired time point (e.g., day 14 post-immunization), euthanize the mice and perfuse with ice-cold PBS followed by 4% PFA.[7]
  - Dissect the spinal cord and post-fix in 4% PFA overnight at 4°C.
- · Cryoprotection and Embedding:
  - Cryoprotect the tissue by sequential incubation in sucrose solutions.
  - Embed the spinal cord in OCT compound and freeze.
- Sectioning and Staining:
  - Cut transverse sections of the spinal cord using a cryostat.
  - Mount the sections on microscope slides.
  - Perform H&E staining to visualize inflammatory cell infiltration.[7]
- Analysis:
  - Examine the stained sections under a microscope to assess the degree of inflammation.
  - Quantify the inflammatory infiltrates as needed.

## Flow Cytometric Analysis of CNS-Infiltrating Cells



#### Materials:

- Flow cytometry buffers (e.g., FACS buffer)
- Antibodies against cell surface markers (e.g., CD4, CD45)
- Intracellular staining kit
- Antibodies for intracellular cytokines (e.g., IL-17A)
- Flow cytometer

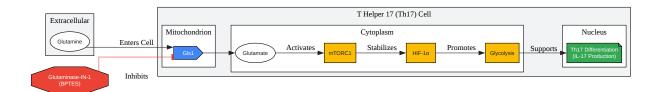
#### Procedure:

- Isolation of CNS Mononuclear Cells:
  - At the desired time point, euthanize the mice and perfuse with PBS.
  - Dissect the brain and spinal cord and prepare a single-cell suspension.
  - Isolate mononuclear cells using a density gradient centrifugation method (e.g., Percoll).
- · Cell Staining:
  - For intracellular cytokine staining, stimulate the cells in vitro with phorbol 12-myristate 13acetate (PMA), ionomycin, and a protein transport inhibitor (e.g., Brefeldin A) for 4-5 hours.
  - Stain the cells with antibodies against surface markers.
  - Fix and permeabilize the cells according to the intracellular staining kit manufacturer's instructions.
  - Stain for intracellular IL-17A.
- Data Acquisition and Analysis:
  - Acquire the data on a flow cytometer.



 Analyze the data using appropriate software to quantify the absolute number and percentage of different cell populations (e.g., CD4+ T cells, IL-17A+ CD4+ T cells).[7]

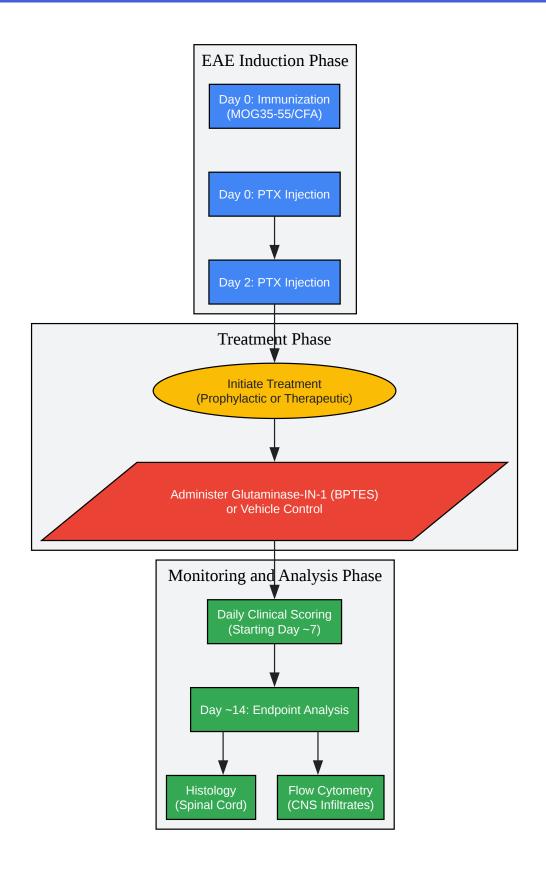
## **Visualizations**



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Caption: Signaling pathway of Gls1 in Th17 cell differentiation.





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Caption: Experimental workflow for EAE with **Glutaminase-IN-1**.



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